molecular formula C10H15F6NO2 B4931781 hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B4931781
M. Wt: 295.22 g/mol
InChI Key: CKQBGWOMNLBAHQ-UHFFFAOYSA-N
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Description

Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is an organic compound characterized by the presence of a hexyl group and a carbamate functional group attached to a hexafluoropropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of hexylamine with 1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:

Hexylamine+1,1,1,3,3,3-Hexafluoropropan-2-yl isocyanateHexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate\text{Hexylamine} + \text{1,1,1,3,3,3-Hexafluoropropan-2-yl isocyanate} \rightarrow \text{this compound} Hexylamine+1,1,1,3,3,3-Hexafluoropropan-2-yl isocyanate→Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The carbamate group can be oxidized to form corresponding urea derivatives.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures and pressures are often employed.

Major Products Formed

    Oxidation: Urea derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various alkyl or aryl-substituted carbamates.

Scientific Research Applications

Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The hexafluoropropan-2-yl moiety contributes to the compound’s stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can be compared with other similar compounds, such as:

    Hexyl N-(1,1,1-trifluoropropan-2-yl)carbamate: Similar structure but with fewer fluorine atoms, resulting in different chemical properties and reactivity.

    Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea: Contains a urea group instead of a carbamate, leading to different biological and chemical activities.

    Hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)amine: Lacks the carbamate

Properties

IUPAC Name

hexyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F6NO2/c1-2-3-4-5-6-19-8(18)17-7(9(11,12)13)10(14,15)16/h7H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQBGWOMNLBAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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